

# Biochemical IC<sub>50</sub> Profile of Ilorasertib

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## Compound Focus: Ilorasertib

CAS No.: 1227939-82-3

Cat. No.: S548704

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The table below summarizes the key biochemical half-maximal inhibitory concentration (IC<sub>50</sub>) values for **Ilorasertib**, which were typically determined in enzyme assays using a homogeneous time-resolved fluorescence format with 1 mM ATP [1].

| Target Kinase | Biochemical IC <sub>50</sub> (nM) | Cellular IC <sub>50</sub> (nM)    |
|---------------|-----------------------------------|-----------------------------------|
| Aurora A      | 120 [1]                           | 189 [1]                           |
| Aurora B      | 7 [1]                             | 13 [1]                            |
| Aurora C      | 1 [1]                             | 13 [1]                            |
| VEGFR1        | 1 [1]                             | 0.3 (proliferation surrogate) [1] |
| VEGFR2        | 2 [1]                             | 5 [1]                             |
| VEGFR3        | 43 [1]                            | 2 [1]                             |
| FLT-3         | 1 [1]                             | 2 [1]                             |
| CSF-1R        | 3 [1]                             | 3 [1]                             |
| c-KIT         | 20 [1]                            | 45 [1]                            |
| PDGFR-α       | 11 [1]                            | 16 [1]                            |

| Target Kinase | Biochemical IC <sub>50</sub> (nM) | Cellular IC <sub>50</sub> (nM) |
|---------------|-----------------------------------|--------------------------------|
| PDGFR-β       | 13 [1]                            | 11 [1]                         |

## Experimental Context and Validation

The biochemical data for **Ilorasertib** was generated through a robust preclinical audit trail.

- **Enzyme Assays:** The core biochemical IC<sub>50</sub> values were determined in **cell-free enzyme assays** that measured the compound's ability to inhibit the phosphorylation of substrates by purified kinase domains. These assays were conducted with a high (1 mM) concentration of ATP to mimic the competitive nature of this ATP-mimetic inhibitor within the cellular environment [1].
- **Cellular Validation:** The biochemical potency was consistently translated into cellular effects. **Cellular autophosphorylation and proliferation assays** were used to confirm that **Ilorasertib** effectively engaged its targets in a more complex biological setting, yielding cellular IC<sub>50</sub> values [1].
- **In Vivo Correlation:** Further validation came from animal models. For example, in xenograft models, **Ilorasertib** administration led to a dose-dependent **inhibition of histone H3 phosphorylation** (a direct marker of Aurora B kinase activity) in tumor cells, confirming target engagement downstream of the biochemical inhibition [2].

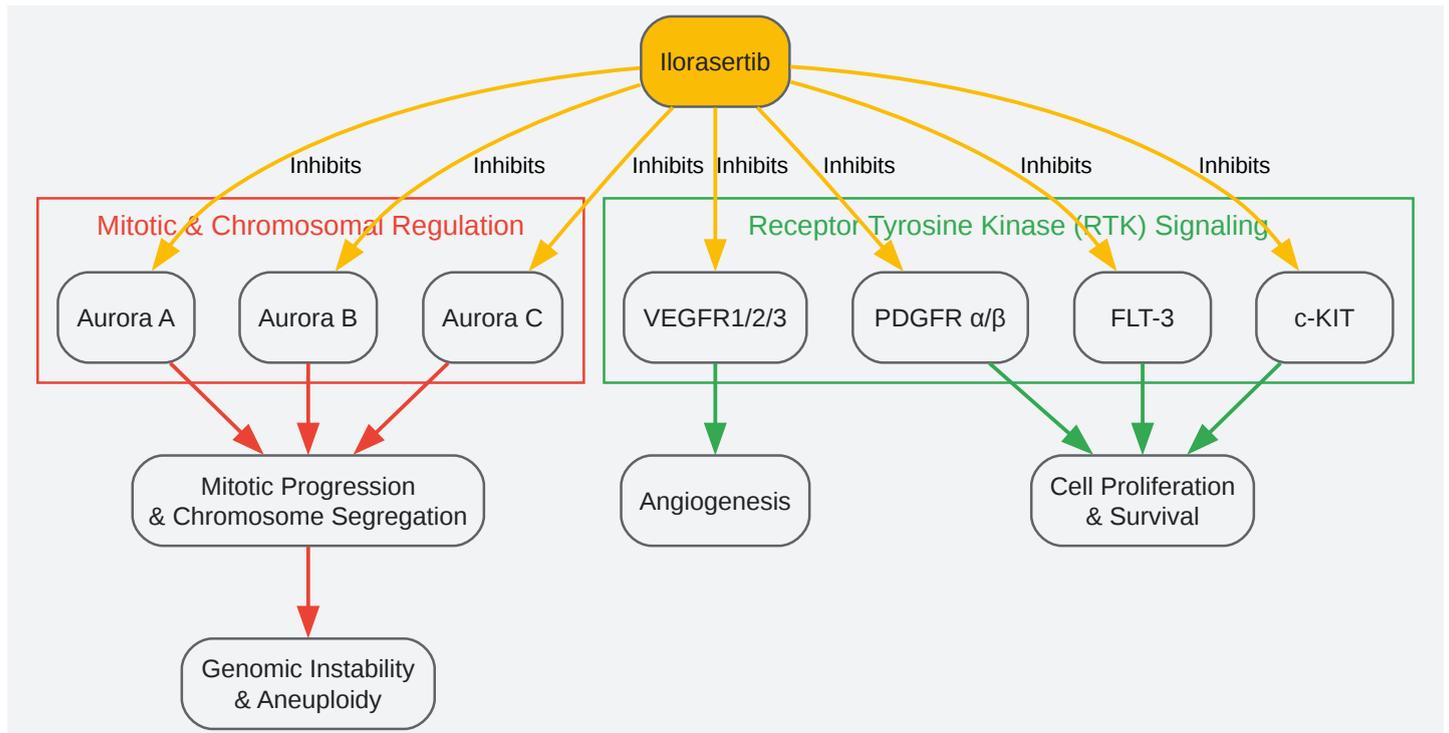
## Pharmacodynamic Evidence from Clinical Trials

Phase I clinical trials in patients provided critical human validation for the biochemical data, showing that **Ilorasertib** engaged its intended targets.

- **VEGFR2 Inhibition at Lower Doses:** Analysis of pharmacodynamic biomarkers in a solid tumor trial showed that **maximum inhibition of VEGFR2** in the systemic vasculature was achieved at **lower doses and exposures** than those required for robust Aurora kinase inhibition in tissue. This hierarchy aligns with the compound's biochemical potency profile and explains why VEGFR-inhibition-related adverse events, like hypertension, were frequently observed [1] [3].
- **Aurora B Inhibition at Higher Doses:** Evidence of **Aurora B engagement** was successfully demonstrated in human patients, but this required achieving higher systemic drug exposures, consistent with the need to reach the cellular IC<sub>50</sub> for this target [1] [4].

## Ilorasertib's Primary Signaling Pathways

The following diagram maps **Ilorasertib**'s primary kinase targets onto their key cancer-related signaling pathways, illustrating its dual mechanism of action.



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## Key Differentiating Factors for Comparison

When comparing **Ilorasertib** to other kinase inhibitors, these points are critical:

- **Multi-Targeted Profile:** **Ilorasertib**'s key characteristic is its **balanced dual inhibition** of the Aurora kinase family (especially Aurora B/C) and the VEGFR/PDGFR families [1] [4]. This contrasts with more selective inhibitors like **Alisertib**, which is highly specific for Aurora A ( $IC_{50} = 1.2$  nM) with over 200-fold selectivity over Aurora B [5].
- **Exposure-Dependent Effects:** Its pharmacodynamic effects are exposure-dependent. **VEGFR-driven anti-angiogenic effects** manifest at lower concentrations, while full **Aurora-driven anti-mitotic effects** require higher, sustained exposure [1] [3]. This is a crucial consideration for dosing schedule selection.
- **Therapeutic Implications:** This multi-targeted profile was designed to enhance antitumor efficacy by simultaneously attacking cancer cell division and the tumor vasculature [4]. This rationale supported

its investigation in both solid tumors and hematologic malignancies like acute myeloid leukemia (AML) [4] [6].

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